![molecular formula C15H13N3O B5131253 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5131253.png)
4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a chemical compound that has been widely researched for its potential applications in various fields such as pharmaceuticals, materials science, and agriculture.
作用機序
The mechanism of action of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine varies depending on its application. In the pharmaceutical industry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It also exhibits antibacterial and antifungal activity by disrupting the cell membrane and inhibiting DNA synthesis. In materials science, it acts as a chelating agent for metal ions, which results in a change in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine have been extensively studied. In vitro studies have shown that it has low toxicity towards normal cells and tissues, making it a promising candidate for further development in the pharmaceutical industry. However, further studies are needed to determine its toxicity in vivo. In addition, its effects on the environment and non-target organisms need to be evaluated before its use as a pesticide.
実験室実験の利点と制限
The advantages of using 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments include its high purity, stability, and ease of synthesis. Its fluorescent properties also make it a useful tool for detecting metal ions. However, its limitations include its potential toxicity towards living organisms, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. In the pharmaceutical industry, further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a drug delivery system. In materials science, it can be further developed as a fluorescent probe for the detection of other metal ions. In agriculture, its potential as a biopesticide needs to be evaluated further. Overall, the future of this compound looks promising, and further research may lead to its successful application in various fields.
In conclusion, 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a versatile compound that has potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Its advantages and limitations for lab experiments have also been identified, and there are several future directions for its research and development. Overall, this compound shows promise for further development and use in various fields.
合成法
The synthesis of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine involves the reaction of 2,4-dimethylphenyl hydrazine with pyridine-2-carboxylic acid followed by cyclization with phosphoryl chloride and sodium azide. This method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In materials science, it has been used as a fluorescent probe for the detection of metal ions. In agriculture, it has been tested as a potential herbicide and insecticide.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-4-13(11(2)9-10)15-18-17-14(19-15)12-5-7-16-8-6-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRWEHZBDOVWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

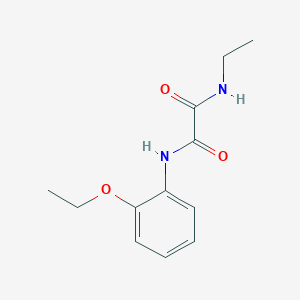
![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)
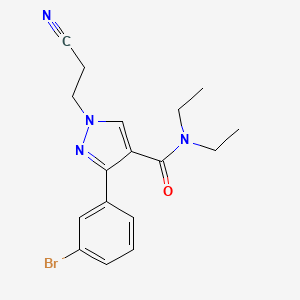
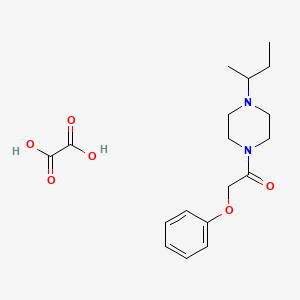
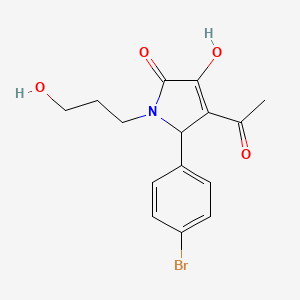
![2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide](/img/structure/B5131214.png)
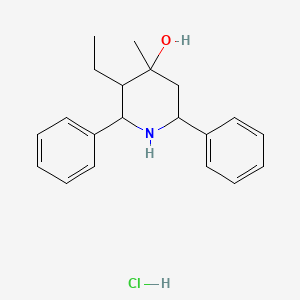
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![3-{5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B5131236.png)
![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5131257.png)
![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)
![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)
